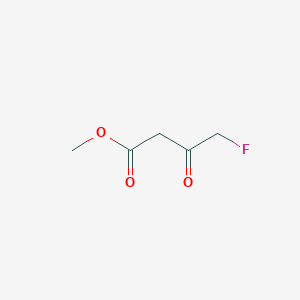

Methyl 4-fluoro-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYJRDRXGWCIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-fluoro-3-oxobutanoate chemical properties

This guide provides an in-depth technical analysis of Methyl 4-fluoro-3-oxobutanoate , a critical fluorinated building block in medicinal chemistry.

Chemical Properties, Synthesis, and Applications in Drug Discovery[1]

Part 1: Executive Summary & Chemical Identity

This compound (also known as Methyl 4-fluoroacetoacetate) is a specialized

Unlike its non-fluorinated analog (methyl acetoacetate) or the trifluoromethyl variant, the monofluoro derivative offers a unique balance of steric minimalism and electronic withdrawal, making it an ideal precursor for monofluoromethylated heterocycles such as dihydropyridines, pyrazoles, and pyrimidines.

Table 1: Physicochemical Profile

| Property | Data |

| CAS Number | 95399-93-2 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 134.11 g/mol |

| Appearance | Light-yellow oil |

| Boiling Point | ~85°C (at reduced pressure, est.) |

| Density | ~1.2–1.3 g/cm³ (predicted) |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc |

| Key NMR Signals |

Note on NMR: The large coupling constant (

Hz) in the proton spectrum is diagnostic of the geminal H-F coupling, confirming the integrity of the fluoromethyl group [1].

Part 2: Synthesis & Production Workflows

The synthesis of this compound requires careful handling due to the potential toxicity of fluoroacetate intermediates. Two primary routes are utilized depending on scale and available starting materials.

Method A: The Halex Reaction (Industrial Route)

This method involves the nucleophilic fluorination of methyl 4-chloroacetoacetate. It is preferred for scale-up due to the availability of the chloro-precursor.

-

Reagents: Methyl 4-chloroacetoacetate, Potassium Fluoride (spray-dried), Phase Transfer Catalyst (18-crown-6 or PEG).

-

Mechanism:

displacement of the chloride by fluoride. -

Critical Control Point: The reaction must be kept anhydrous to prevent hydrolysis of the ester or the

-keto functionality.

Method B: Claisen Condensation (Laboratory Route)

A convergent synthesis involving the condensation of a fluoroacetate enolate with a carbonate or oxalate, though less common due to the high toxicity of fluoroacetate esters.

Part 3: Reactivity Profile & Heterocycle Construction

The core utility of this compound lies in its 1,3-dielectrophilic character . It possesses two reactive centers: the ketone carbonyl (C3) and the ester carbonyl (C1), along with a nucleophilic active methylene (C2).

1. Hantzsch Dihydropyridine Synthesis

The compound serves as a key intermediate for Androgen Receptor Modulators and Calcium Channel Blockers . By reacting with an aldehyde and an amine (or ammonia), it forms a 1,4-dihydropyridine scaffold featuring a C6-fluoromethyl group.

2. Enamine Formation (Beta-Amino Acrylates)

Reaction with ammonia or primary amines yields stable enamines (e.g., Methyl 3-amino-4-fluorobut-2-enoate). These are isolable solids and serve as cleaner precursors for complex condensations than the free keto-ester.

3. Asymmetric Reduction (Statins)

Biocatalytic or Ruthenium-catalyzed (Noyori) hydrogenation reduces the C3 ketone to a chiral hydroxyl group, yielding Methyl (3R)-4-fluoro-3-hydroxybutanoate . This is a potential building block for fluorinated statin analogs (e.g., side-chain modification of Atorvastatin/Rosuvastatin scaffolds) [2].

Visualization: Reaction Pathways

Figure 1: Divergent synthesis pathways from this compound utilizing its 1,3-dielectrophilic nature.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl (Z)-3-amino-4-fluorobut-2-enoate

This protocol converts the oil into a stable crystalline enamine, facilitating easier handling for subsequent heterocycle synthesis [1].

Reagents:

-

This compound (1.0 equiv)

-

Saturated Ammonia in Methanol (excess)

Methodology:

-

Preparation: Charge a sealed tube or pressure vessel with this compound (e.g., 60 g).

-

Addition: Add saturated ammonia in methanol (5 vol, ~300 mL) at room temperature (20–25°C).

-

Reaction: Seal the vessel and stir at room temperature for 16 hours. Monitor by TLC or LCMS for disappearance of the starting keto-ester.

-

Workup: Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.

-

Isolation: The residue typically solidifies to yield the title compound as a white or off-white solid.

-

Yield: Expect >90% yield.

-

Data: The product is characterized by the disappearance of the ketone signal and appearance of enamine N-H protons in NMR.

Protocol 2: General Hantzsch Reaction (Dihydropyridine Synthesis)

Used for creating libraries of fluorinated calcium channel blockers.

Reagents:

-

Aldehyde (1.0 equiv)[1]

-

Methyl 3-amino-4-fluorobut-2-enoate (from Protocol 1) (1.0 equiv)[1]

-

Methyl acetoacetate (or another

-keto ester) (1.0 equiv) -

Ethanol (0.2 M concentration)[1]

Methodology:

-

Reflux: Combine all reagents in ethanol. Heat to reflux (80°C) for 12–16 hours.

-

Cooling: Cool the reaction mixture to room temperature.

-

Crystallization: Many dihydropyridines precipitate upon cooling. If not, remove solvent and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Result: A 1,4-dihydropyridine with a fluoromethyl group at the C6 position.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

-

Toxicity: While less toxic than pure fluoroacetic acid, the metabolic release of fluoroacetate (inhibitor of the aconitase enzyme in the Krebs cycle) is a theoretical risk. Handle in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is prone to hydrolysis and decarboxylation if exposed to moisture.

Self-Validating Safety Check:

-

Before scale-up, perform a small-scale test (100 mg) to check for exotherms upon amine addition.

-

Always quench glassware with basic solution (NaOH) to decompose any trace fluoroacetate derivatives before cleaning.

References

-

Patent EP 3480201 A1 . New analogs as androgen receptor and glucocorticoid receptor modulators. European Patent Office. (2019). Link

- Noyori, R., et al.Asymmetric Hydrogenation of -Keto Esters. Journal of the American Chemical Society. (1987). (Contextual grounding for asymmetric reduction protocols).

-

ChemicalBook . This compound Product Data. Link

-

PubChem . This compound Compound Summary. Link

Sources

Technical Whitepaper: Methyl 4-fluoro-3-oxobutanoate

Executive Summary

Methyl 4-fluoro-3-oxobutanoate (CAS 95399-93-2 ), also known as methyl 4-fluoroacetoacetate, is a pivotal fluorinated building block in modern medicinal chemistry. Its structural uniqueness lies in the

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | Methyl 4-fluoroacetoacetate; Methyl |

| CAS Number | 95399-93-2 |

| Molecular Formula | |

| Molecular Weight | 134.11 g/mol |

| Structure | |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~60-65°C at 10 mmHg (Estimated) |

| Density | ~1.2 g/mL |

| Stability | Prone to decarboxylation under acidic heat; sensitive to strong bases (defluorination). |

Tautomeric Equilibrium

Like all

Synthetic Methodologies

A. The Meldrum's Acid Route (Laboratory & Pilot Scale)

The most robust and controlled synthesis involves the acylation of Meldrum's acid with fluoroacetyl chloride, followed by methanolysis. This method avoids the handling of hazardous ketene gas and offers high regioselectivity.

Protocol:

-

Acylation: Fluoroacetyl chloride is reacted with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in dichloromethane (DCM) at 0°C, using pyridine as a base to scavenge HCl.

-

Isolation: The resulting acyl-Meldrum's acid intermediate is isolated or used in situ.

-

Alcoholysis: The intermediate is refluxed in dry methanol. The unstable intermediate undergoes decarboxylation and ring opening to yield this compound.

B. The Claisen Condensation (Industrial Scale)

For large-scale manufacturing, a crossed Claisen condensation is preferred to reduce cost, though it requires careful control to prevent self-condensation.

Protocol:

-

Reagents: Methyl fluoroacetate + Methyl acetate (excess).

-

Catalyst: Sodium methoxide (NaOMe) or Sodium hydride (NaH).

-

Mechanism: The enolate of methyl acetate attacks the carbonyl of methyl fluoroacetate.

-

Challenge: The fluorine atom makes the

-protons of the fluoroacetate more acidic, leading to potential self-condensation of the fluoroacetate. Order of addition is critical (adding fluoroacetate to excess acetate enolate).

Figure 1: Comparison of Synthetic Routes. The Meldrum's acid route (top) offers higher specificity for lab-scale synthesis, while Claisen condensation (bottom) is atom-economical for industry.

Reactivity & Pharmaceutical Applications

This compound is a "chameleon" intermediate, capable of participating in electrophilic, nucleophilic, and condensation pathways.

A. Hantzsch Dihydropyridine Synthesis

This compound is a key substrate in the classic Hantzsch reaction to form 1,4-dihydropyridines (DHPs) , a class of molecules famous for calcium channel blocking activity (e.g., Nifedipine analogs). The fluorine substitution modulates the lipophilicity and metabolic stability of the DHP ring.

-

Mechanism: Involves a Knoevenagel condensation followed by a Michael addition and cyclization.

B. Pyrazole Synthesis (Agrochemicals & Pharma)

Reaction with hydrazines yields 3-fluoromethyl-pyrazoles. These cores are ubiquitous in succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors.

-

Reaction: this compound + Hydrazine hydrate

3-(Fluoromethyl)-5-pyrazolone (tautomer dependent).

C. Asymmetric Enzymatic Reduction (Chiral Synthons)

For the synthesis of statins and antibiotics, the ketone group is stereoselectively reduced to an alcohol.

-

Biocatalysis: Using ketoreductases (KREDs) or baker's yeast.

-

Product: Methyl (R)- or (S)-4-fluoro-3-hydroxybutanoate.

-

Significance: The resulting chiral

-hydroxy ester is a versatile precursor for nucleophilic displacement reactions where the fluorine atom can either be retained or used to influence neighboring group participation.

Figure 2: Divergent synthesis capabilities of this compound in medicinal chemistry.

Handling & Safety Protocols

Warning: Fluorinated Aliphatic Toxicity While this compound is an ester, it can hydrolyze to 4-fluoroacetoacetic acid and potentially degrade to fluoroacetate species in vivo or under harsh environmental conditions. Fluoroacetate is highly toxic (inhibitor of the aconitase enzyme in the Krebs cycle).

-

Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.

-

Waste Disposal: Do not dispose of down the drain. All waste must be segregated as "Fluorinated Organic Waste" and incinerated at high temperatures (>1100°C) to ensure mineralization.

-

Spill Management: Treat spills with lime (calcium oxide) or calcium carbonate to sequester fluoride ions if decomposition occurs, then absorb with vermiculite.

References

-

PubChem. (n.d.). This compound (Compound).[1][3][4] National Library of Medicine. Retrieved from [Link]

- Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry. (Fundamental methodology for Meldrum's acid route).

-

Kataoka, M., et al. (1997). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant. Applied Microbiology and Biotechnology. (Analogous enzymatic reduction protocol). Retrieved from [Link]

- Google Patents. (2017). EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators. (Application in DHP synthesis).

Sources

- 1. WO2023111799A1 - Composés de pyridine-3-carboxylate utilisés en tant qu'activateurs de cav1.2 - Google Patents [patents.google.com]

- 2. US4785129A - Methyl 4,4,4-trifluoro-3-oxo-butanethioate - Google Patents [patents.google.com]

- 3. EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators - Google Patents [patents.google.com]

- 4. Process For Preparation Of Fluoroalkyl Substituted Pyrazole Carboxylic [quickcompany.in]

Technical Guide: Solubility Profile & Solvent Selection for Methyl 4-fluoro-3-oxobutanoate

The following technical guide details the solubility profile and solvent selection strategies for Methyl 4-fluoro-3-oxobutanoate , a critical fluorinated building block in medicinal chemistry.

Executive Summary

This compound is a specialized

The Solubility Challenge: While the non-fluorinated analog is highly water-soluble (~400 g/L), the introduction of the fluorine atom increases lipophilicity and alters the dipole moment. This guide provides a predictive solubility matrix and experimental protocols to ensure process homogeneity during synthesis and effective phase separation during workup.

Physicochemical Profile

Understanding the physical state is the first step in solvent selection. Based on structural analogs (Methyl 4-chloro-3-oxobutanoate and Methyl 4,4,4-trifluoro-3-oxobutanoate), the target compound exhibits the following properties:

| Property | Value / Characteristic | Source/Analog |

| Physical State | Liquid at room temperature | Methyl acetoacetate / Methyl 4-chloroacetoacetate |

| Melting Point | Likely < 20°C | Analog behavior (Cl-analog MP: 14-16°C) |

| Boiling Point | ~80-90°C (at reduced pressure, e.g., 15 mmHg) | Estimated from MW and polarity |

| Lipophilicity (LogP) | ~0.2 - 0.5 (Estimated) | Higher than Methyl acetoacetate (-0.4) due to F-substitution |

| Stability | Moisture sensitive; prone to hydrolysis |

Solubility Landscape

The solubility of this compound is governed by "like dissolves like," but with a nuance: the fluorine atom introduces a strong dipole without significantly increasing steric bulk, maintaining miscibility in polar organic solvents while reducing water solubility compared to the non-fluorinated parent.

Predicted Solubility Matrix

Values are estimated based on structural analogs (Methyl 4-chloro-3-oxobutanoate).

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Limit (20°C) | Process Implication |

| Chlorinated | Dichloromethane (DCM) | Excellent | Miscible | Ideal reaction solvent; inert to ester/ketone. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | Excellent | Miscible | Preferred for extraction/workup. |

| Polar Aprotic | Tetrahydrofuran (THF) | Excellent | Miscible | Suitable for reactions requiring strong bases (e.g., NaH). |

| Polar Protic | Methanol / Ethanol | Good | Miscible | Avoid if transesterification is a risk. |

| Aromatic | Toluene | Moderate/Good | >100 g/L | Useful for azeotropic drying; may require heating. |

| Aqueous | Water | Moderate | ~50–80 g/L | Critical: Sufficiently soluble to cause yield loss during aqueous workup if not salted out. |

| Aliphatic | Hexanes / Heptane | Poor | < 10 g/L | Ideal anti-solvent for crystallization or oiling-out purification. |

Mechanistic Insight: The Fluorine Effect

The C-F bond is highly polar but non-polarizable. Unlike the trifluoromethyl group (

Experimental Protocols for Solubility Determination

Since specific batch-to-batch impurities can alter solubility, empirical determination is required for critical process steps.

Workflow Diagram: Solubility Determination

The following diagram outlines the logical flow for determining the solubility limit of the intermediate.

Figure 1: Step-by-step workflow for empirically determining the solubility limit of this compound.

Protocol A: Gravimetric Saturation Method (Gold Standard)

Purpose: To determine the exact saturation limit in a specific solvent (e.g., Toluene for crystallization).

-

Preparation: Weigh ~500 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100

L increments while vortexing. -

Observation: If the compound dissolves immediately, add more compound until a saturated suspension (turbid liquid or solid residue) persists.

-

Equilibration: Stir the suspension at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

-

Sampling:

-

Stop stirring and allow phases to separate (if liquid-liquid) or solids to settle.

-

Withdraw 1 mL of the supernatant using a syringe.

-

Filter through a 0.45

m PTFE filter (compatible with most organics) into a pre-weighed vial.

-

-

Drying: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

-

Calculation:

Where

Process Application: Solvent Selection Strategy

Decision Tree: Reaction vs. Workup

Selecting the right solvent depends on the process stage. The fluorine atom renders the compound sufficiently lipophilic to allow extraction from water, but sufficiently polar to require "salting out."

Figure 2: Decision tree for selecting solvents based on the chemical environment and process goals.

Critical Process Insights

-

Aqueous Workup Warning: Due to the moderate water solubility of this compound (est. 50-80 g/L), a simple water wash will result in significant yield loss.

-

Solution: Always use saturated brine for washes and re-extract the aqueous layer 2-3 times with Ethyl Acetate or DCM.

-

-

Reaction Solvent:

-

DCM: Recommended for halogenation or condensation reactions due to high solubility and ease of removal.

-

Methanol: Suitable for reactions involving methoxide bases, but avoid if the methyl ester is not the desired final product (to prevent transesterification).

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36240, Methyl 4-chloroacetoacetate. Retrieved from [Link](Used as primary structural analog for solubility estimation).

-

Organic Syntheses. (2010). Discussion on solubility of beta-keto esters in organic synthesis. Organic Syntheses, Coll. Vol. 11, p. 230. Retrieved from [Link](General reactivity and solvent handling for acetoacetate derivatives).

An In-Depth Technical Guide to the Stability and Storage of Methyl 4-fluoro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Methyl 4-fluoro-3-oxobutanoate, a fluorinated β-keto ester, is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The strategic incorporation of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability and binding affinity.[1] However, the inherent reactivity of the β-keto ester functionality necessitates a thorough understanding of the compound's stability profile to ensure its quality and integrity throughout its lifecycle, from storage to application in multi-step syntheses. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of organic chemistry and best practices for handling fluorinated pharmaceutical intermediates.

Chemical Profile and Intrinsic Reactivity

This compound (C₅H₇FO₃, Molar Mass: 134.11 g/mol ) is a colorless liquid with a pungent odor.[2] Its structure, featuring a reactive β-dicarbonyl system and an electron-withdrawing fluorine atom, dictates its chemical behavior and potential degradation pathways. The presence of the ketone and ester functionalities makes the α-proton acidic, rendering the molecule susceptible to enolization and subsequent reactions.

The fluorine atom at the α-position to the ketone is expected to influence the compound's stability. While the C-F bond is strong, the electronegativity of fluorine can impact the reactivity of the adjacent carbonyl group.

Key Factors Influencing Stability

The stability of this compound is primarily influenced by three main factors: temperature, moisture, and light.

Table 1: Summary of Factors Affecting the Stability of this compound

| Parameter | Effect on Stability | Recommended Control Measures |

| Temperature | Elevated temperatures can accelerate degradation reactions such as decarboxylation. | Store at low temperatures, ideally between -20°C and 8°C.[3] |

| Moisture | Susceptible to hydrolysis, leading to the formation of 4-fluoro-3-oxobutanoic acid and methanol. | Store in a dry environment with low humidity. Use of desiccants is recommended.[3] |

| Light | Potential for photodegradation, a common pathway for fluorinated organic compounds. | Store in light-resistant (amber) containers in a dark environment.[3] |

| pH | Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions. | Maintain a neutral environment. Avoid contact with strong acids and bases.[4] |

| Oxygen | While less common for this class of compounds, oxidation is a potential degradation pathway for organic molecules. | Store in tightly sealed containers. For long-term storage, an inert atmosphere (e.g., nitrogen, argon) is advisable.[3] |

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing appropriate storage and handling protocols and for identifying potential impurities in analytical testing.

Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis, particularly in the presence of water and under acidic or basic conditions.[5] This reaction would yield 4-fluoro-3-oxobutanoic acid and methanol. The resulting β-keto acid is itself unstable.

Decarboxylation

β-keto acids are known to be thermally unstable and readily undergo decarboxylation (loss of CO₂).[2] Therefore, if hydrolysis of the ester occurs, the resulting 4-fluoro-3-oxobutanoic acid can easily decarboxylate upon heating to yield 1-fluoroacetone.

Caption: Primary degradation pathway of this compound.

Photodegradation

Recommended Storage and Handling Procedures

Based on the chemical nature of this compound and general guidelines for handling fluorinated pharmaceutical intermediates, the following storage and handling procedures are recommended to maintain its purity and stability.[3][4]

Storage Conditions

-

Temperature: For long-term storage, it is recommended to store this compound in a freezer at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

-

Light: The compound should be stored in amber glass vials or other light-resistant containers to protect it from light.[3]

-

Moisture: Store in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed to prevent moisture ingress.

-

Inert Atmosphere: For sensitive applications and long-term storage, flushing the container with an inert gas such as nitrogen or argon before sealing is a best practice to prevent potential oxidation.[3]

Handling

-

All handling should be performed in a well-ventilated area, preferably in a fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin and eyes, and prevent inhalation of vapors.

-

Keep the compound away from strong acids, bases, and oxidizing agents.[4]

-

When not in use, ensure the container is tightly sealed and stored under the recommended conditions.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly when used in GMP environments, it is essential to have validated analytical methods to assess its purity and degradation products.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS method can be developed for the routine analysis of the purity of this compound and to detect any volatile degradation products.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.

-

GC-MS System:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 30-300.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample and standards.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify purity by area normalization or by using an internal standard. Search for peaks corresponding to potential degradation products.

Caption: Workflow for GC-MS purity assessment.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. ¹H, ¹³C, and ¹⁹F NMR should be utilized.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons, the methylene protons adjacent to the ester, and the methylene protons adjacent to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the ketone and ester, the carbon bearing the fluorine atom, and the other carbons in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly useful for confirming the presence of the fluorine atom and for detecting any fluorinated degradation products.

Forced Degradation Studies

To proactively identify potential degradation products and establish the stability-indicating nature of analytical methods, forced degradation studies should be performed.[4] This involves subjecting the compound to stress conditions that are more severe than the recommended storage conditions.

Protocol:

-

Stress Conditions:

-

Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for a defined period.

-

Photodegradation: Expose a solution of the compound to UV and visible light.

-

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating method (e.g., HPLC-UV/MS or GC-MS) to track the degradation of the parent compound and the formation of degradation products.

-

Structure Elucidation: Isolate and characterize any significant degradation products using techniques such as NMR and high-resolution mass spectrometry.

Conclusion

This compound is a reactive yet highly valuable intermediate in pharmaceutical synthesis. Its stability is paramount to ensuring the quality and consistency of downstream processes. By implementing stringent storage and handling protocols that control for temperature, moisture, and light, the integrity of this compound can be maintained. A thorough understanding of its potential degradation pathways, coupled with robust analytical methods for purity and stability assessment, provides the necessary framework for its effective use in research and development. This guide serves as a foundational resource for scientists and professionals, enabling them to confidently handle and store this compound while ensuring the reliability of their scientific outcomes.

References

-

Pro-Lias. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly? Retrieved February 4, 2026, from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved February 4, 2026, from [Link]

-

O'Sullivan, T. P., & Hennessy, M. C. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(30), 6535-6555. [Link]

-

Plastics Europe. (2021, June). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved February 4, 2026, from [Link]

-

Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3246. [Link]

-

McCloud, S. G., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(15), 10688–10698. [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. [Link]

-

ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved February 4, 2026, from [Link]

-

Palma, H., Alvarez-Ramírez, J., & Vargas-Torres, A. (2018). Kinetic parameters of degradation α-and β-carotene. ResearchGate. [Link]

-

Akhtar, N., Ahmad, H. B., & Hussain, M. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry, 24(5), 2054-2056. [Link]

-

Behrends, J. C., et al. (2012). NMR, Mass Spectrometry and Chemical Evidence Reveal a Different Chemical Structure for Methanobactin That Contains Oxazolone Rings. PLoS ONE, 7(5), e37773. [Link]

-

U.S. Food and Drug Administration. (2021, August 6). FDA Reiterates Regulations for the Use of Fluorinated Polyethylene in Food Contact Containers. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2025, August 7). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? Retrieved February 4, 2026, from [Link]

-

Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. Retrieved February 4, 2026, from [Link]

-

Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3246. [Link]

-

PubChem. (n.d.). Methyl 4-chloroacetoacetate. Retrieved February 4, 2026, from [Link]

-

Wishart, D. S. (2007). NMR Spectroscopy for Metabolomics Research. Current Protocols in Bioinformatics, Chapter 8, Unit 8.1. [Link]

-

Wang, M., et al. (2022). Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. Atmosphere, 13(2), 297. [Link]

-

Guedes, M. F. M., et al. (2017). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]

-

Kim, H., et al. (2019). Validation of Rapi-Fluor method for glycan profiling and application to commercial antibody drugs. Talanta, 198, 333-339. [Link]

-

ResearchGate. (2025, October 16). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved February 4, 2026, from [Link]

-

Wirth, T. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aklectures.com [aklectures.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of Methyl 4-fluoro-3-oxobutanoate: A Versatile Fluorinated Building Block

Abstract

Methyl 4-fluoro-3-oxobutanoate, an α-fluoro β-ketoester, is a pivotal building block in medicinal chemistry and drug development. The strategic placement of a fluorine atom alpha to a ketone profoundly influences the molecule's electronic properties, bestowing upon it a dualistic reactivity profile. This guide provides an in-depth analysis of the core chemical principles governing its behavior. We will explore its heightened electrophilicity at the carbonyl carbon and the nuanced nucleophilicity of its corresponding enolate. By synthesizing mechanistic insights with practical, field-proven protocols, this document serves as a comprehensive resource for researchers aiming to leverage the unique synthetic potential of this valuable intermediate.

Introduction: The Electronic Influence of the α-Fluorine Atom

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In this compound, the fluorine atom is positioned on the carbon adjacent (alpha) to the ketone carbonyl group. This placement is key to its reactivity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-fluorine bond and, by extension, the adjacent carbon-carbonyl bond, making the carbonyl carbon significantly more electrophilic compared to its non-fluorinated analogs.[1][2]

This heightened electrophilicity makes the ketone susceptible to attack by a wide range of nucleophiles.[3] Concurrently, the inductive effect increases the acidity of the α-protons at the C2 position (between the ketone and the ester), facilitating the formation of a nucleophilic enolate under basic conditions.[4] This dual reactivity—enhanced electrophilicity at C3 and potent nucleophilicity at C2—is the cornerstone of its synthetic utility.

Caption: Electronic influence of the α-fluorine atom.

Dual Reactivity Profile

Electrophilic Reactivity at the Carbonyl Carbon (C3)

The primary mode of reactivity for the ketone in this compound is its function as an electrophile. The electron density at the carbonyl carbon is significantly diminished by the adjacent fluorine, making it a prime target for nucleophilic addition reactions.

A cornerstone application of this electrophilicity is in the synthesis of chiral fluorinated alcohols via asymmetric reduction. These chiral synthons are highly valuable in drug development. Biocatalytic reductions, employing enzymes such as ketoreductases, or chemo-catalytic methods, like Noyori asymmetric hydrogenation, can achieve high yields and excellent enantioselectivity.[5][6][7]

Key Electrophilic Reactions:

-

Asymmetric Reduction: Conversion to chiral fluoroalcohols.

-

Grignard and Organolithium Additions: Formation of tertiary alcohols.

-

Reductive Amination: Synthesis of fluorinated amines.

The enhanced reactivity makes α-fluoro ketones potent inhibitors of certain proteolytic enzymes, as they readily react with active-site nucleophiles to form stable tetrahedral intermediates.[3]

Nucleophilic Reactivity via Enolate Formation (C2)

Despite the strong C-F bond making the fluorine a poor leaving group for SN2 reactions at the α-carbon, the molecule's utility shines through its enolate chemistry.[8] The protons at the C2 position, flanked by two carbonyl groups (a ketone and an ester), are highly acidic (pKa ≈ 11 in DMSO). This acidity is further amplified by the fluorine's inductive effect.

Treatment with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), quantitatively generates a resonance-stabilized enolate.[9][10] This enolate is a soft nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Key Nucleophilic Reactions:

-

Alkylation: The enolate can be alkylated with primary alkyl halides in SN2 reactions to introduce substituents at the C2 position.[9][11]

-

Aldol Reactions: The enolate can add to aldehydes or ketones to form β-hydroxy ketoesters, a powerful method for complex molecule construction.[12][13][14]

-

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group at C2.

Caption: Dual reactivity pathways of the target molecule.

Synthetic Applications & Methodologies

The dual reactivity of this compound makes it a versatile precursor for a wide array of fluorinated compounds, which are of significant interest in the pharmaceutical industry.

Case Study: Asymmetric Reduction to (R)-methyl 4-fluoro-3-hydroxybutanoate

The asymmetric reduction of the ketone is a critical transformation. The resulting chiral alcohol is a key intermediate for many complex drug targets. Biocatalytic methods often provide superior selectivity under mild conditions.

Table 1: Comparison of Asymmetric Reduction Methods

| Method | Catalyst / Enzyme | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Biocatalysis | Recombinant E. coli expressing reductase | 28.5 mM | 90.5 | 99 (R) | [5] |

| Chemo-catalysis | Ru-BINAP Complex | Not specified | >95 | 96 (R or S) | [6] |

| Chemo-catalysis | Borane/Chiral Amino Alcohol | Not specified | High | ~90 | [15] |

Representative Experimental Protocol: Enolate Alkylation

This protocol is adapted from standard procedures for the alkylation of β-ketoesters.[9] It serves as a self-validating system, where successful C-C bond formation confirms the generation and reactivity of the enolate.

Objective: To synthesize Methyl 2-benzyl-4-fluoro-3-oxobutanoate.

Materials:

-

This compound (1.0 eq)

-

Sodium ethoxide (NaOEt) (1.05 eq)

-

Anhydrous Ethanol (EtOH)

-

Benzyl bromide (1.0 eq)

-

Aqueous HCl (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Add sodium ethoxide portion-wise at room temperature with stirring until dissolved. Cool the solution to 0 °C in an ice bath.

-

Add this compound dropwise to the cooled ethoxide solution over 15 minutes. Stir the resulting mixture at 0 °C for 1 hour to ensure complete enolate formation.[9]

-

Alkylation: Add benzyl bromide dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.[11]

-

Work-up: Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~5-6). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-benzylated product.

Stability and Handling Considerations

While a versatile reagent, α-fluoro ketones can exhibit instability under certain conditions. For instance, α-amino α'-fluoro ketones are known to be inherently unstable, potentially undergoing enolization and subsequent fluoride elimination.[3][16] Although this compound is more stable, prolonged exposure to strong bases or high temperatures should be avoided to prevent decomposition or undesired side reactions, such as self-condensation.[17] The compound should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a powerful synthetic intermediate whose value is derived directly from the electronic properties imparted by the α-fluorine atom. Its predictable and potent dual reactivity allows for its use as both an electrophile in addition reactions and a nucleophile in enolate-based C-C bond formations. A thorough understanding of this reactivity, coupled with robust and validated protocols, enables researchers and drug development professionals to effectively incorporate this fluorinated building block into complex synthetic campaigns, paving the way for the discovery of novel therapeutics.

References

-

Title: On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates Source: Organic Letters - ACS Publications URL: [Link]

-

Title: The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases Source: ResearchGate URL: [Link]

-

Title: Conformational preferences of α-fluoroketones may influence their reactivity Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Reactivity of Enolate Ions Source: Chemistry LibreTexts URL: [Link]

-

Title: Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids Source: ACS Omega URL: [Link]

-

Title: Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes Source: ResearchGate URL: [Link]

-

Title: On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates Source: PubMed URL: [Link]

-

Title: Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains Source: PubMed URL: [Link]

-

Title: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link]

-

Title: Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Enolates - Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: Alkylation of enolates Source: University of Oxford URL: [Link]

-

Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]

-

Title: Aldol reactions in metabolism Source: Khan Academy URL: [Link]

-

Title: Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases Source: Digital Commons@Calpoly URL: [Link]

-

Title: Aldol reaction Source: Wikipedia URL: [Link]

Sources

- 1. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 182.160.97.198:8080 [182.160.97.198:8080]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Khan Academy [khanacademy.org]

- 14. Aldol reaction - Wikipedia [en.wikipedia.org]

- 15. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl 4-fluoro-3-oxobutanoate in Modern Organic Synthesis

Introduction: The Emergence of a Key Fluorinated Building Block

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for enhancing pharmacological profiles. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Methyl 4-fluoro-3-oxobutanoate has emerged as a highly valuable and versatile C4 building block, providing a reliable method for introducing a fluoromethyl group adjacent to a carbonyl, a motif present in numerous bioactive compounds.

This document serves as a detailed guide for researchers, chemists, and drug development professionals, outlining the core applications of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into its use for synthesizing chiral fluorinated alcohols, fluorinated heterocycles, and complex fluorinated amino acids.[1][3][]

Reactivity Profile and Physicochemical Properties

This compound is a bifunctional molecule possessing both a ketone and an ester moiety. This β-keto ester structure dictates its reactivity:

-

Electrophilic Centers: Both the ketone (C3) and ester (C1) carbonyls are susceptible to nucleophilic attack. The ketone is generally more reactive towards nucleophiles.

-

Acidity of α-Protons: The methylene protons at the C2 position are flanked by two electron-withdrawing carbonyl groups, rendering them acidic and readily deprotonated by a suitable base. This allows for facile enolate formation and subsequent alkylation or other electrophilic additions at this position.

-

Fluorine's Influence: The electron-withdrawing fluorine atom at C4 enhances the electrophilicity of the C3 ketone, making it a prime target for reductions and additions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇FO₃ |

| Molecular Weight | 134.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 175-180 °C (decomposes) |

| Density | Approx. 1.2 g/cm³ |

| Solubility | Soluble in most common organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol) |

Core Application: Asymmetric Synthesis of Chiral β-Hydroxy-α-fluoromethyl Esters

The enantioselective reduction of the prochiral ketone in this compound is a critical transformation, yielding chiral β-hydroxy esters. These products are invaluable intermediates for synthesizing a wide array of pharmaceuticals and high-value chiral building blocks.[5] Two robust methodologies are presented: catalytic asymmetric hydrogenation and biocatalytic reduction.

Causality of Method Selection:

-

Catalytic Asymmetric Hydrogenation: This method, particularly the Noyori-type hydrogenation, offers exceptional enantioselectivity and high yields.[6] The choice of a chiral phosphine ligand (e.g., BINAP) is paramount, as it forms a chiral environment around the ruthenium metal center, forcing the hydrogen transfer to occur preferentially on one face of the ketone. This method is highly reproducible and scalable.

-

Biocatalytic Reduction: Utilizing enzymes, such as those found in Baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductases (KREDs), provides a green and often highly stereoselective alternative.[7] Enzymes operate in mild, aqueous conditions and can exhibit different stereopreferences (syn/anti), offering access to various diastereomers.[8] The enzyme's active site acts as a precisely shaped chiral pocket, dictating the stereochemical outcome.

Caption: Workflow for the asymmetric reduction of this compound.

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the well-established Noyori asymmetric hydrogenation of β-keto esters.[6]

-

Catalyst Preparation: In a glovebox, add [RuCl₂(benzene)]₂ (1 mol%) and (R)-BINAP (1.1 mol%) to a high-pressure autoclave.

-

Reaction Setup: Add degassed methanol to the autoclave. Stir the mixture at room temperature for 15-20 minutes to form the active catalyst.

-

Substrate Addition: Add this compound (1.0 equivalent) dissolved in a minimal amount of degassed methanol to the autoclave.

-

Hydrogenation: Seal the autoclave, purge with H₂ gas (3-4 times), and then pressurize to 10-100 atm of H₂. Heat the reaction to 50-80 °C.

-

Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion (typically 12-24 hours), cool the vessel, and carefully vent the H₂ gas.

-

Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the chiral alcohol product.

-

Analysis: Determine yield and enantiomeric excess (ee%) by chiral HPLC.

Protocol 2: Biocatalytic Reduction with Baker's Yeast

This protocol provides a simple, cost-effective method for obtaining the (S)-enantiomer.

-

Yeast Activation: Suspend Baker's yeast (Saccharomyces cerevisiae, ~20-30 g per gram of substrate) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing D-glucose (~2 equivalents). Stir the suspension at 30 °C for 30-60 minutes to activate the yeast.

-

Substrate Addition: Add this compound (1.0 equivalent), either neat or dissolved in a minimal amount of ethanol, to the yeast suspension.

-

Reduction: Maintain the reaction at 30 °C with gentle stirring. The glucose serves as the hydride source for cofactor (NADPH) regeneration within the yeast cells.

-

Monitoring and Workup: Monitor the reaction by TLC or GC. Upon completion (typically 24-72 hours), add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells. Wash the filter cake with ethyl acetate.

-

Extraction: Extract the aqueous filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification and Analysis: Purify by silica gel column chromatography and determine the yield and ee% by chiral HPLC.

Table 2: Expected Outcomes for Asymmetric Reduction

| Method | Catalyst/Biocatalyst | Typical Yield (%) | Typical ee% | Expected Stereoisomer |

| Asymmetric Hydrogenation | Ru(II)-(R)-BINAP | 90-98% | >98% | (R) |

| Asymmetric Hydrogenation | Ru(II)-(S)-BINAP | 90-98% | >98% | (S) |

| Biocatalytic Reduction | Baker's Yeast | 60-85% | >95% | (S) |

| Biocatalytic Reduction | KRED-110 | Good | High | anti (2S, 3S)[7] |

Synthesis of Fluorinated Heterocycles

The 1,3-dicarbonyl functionality of this compound makes it an ideal precursor for constructing five- and six-membered heterocyclic rings, which form the core of many pharmaceuticals.[9][10] A classic example is the Knorr pyrazole synthesis, involving condensation with a hydrazine derivative.

Causality of the Reaction:

The reaction proceeds via a cascade of nucleophilic attacks. The more nucleophilic nitrogen of the hydrazine initially attacks the more electrophilic ketone (C3). A subsequent intramolecular condensation between the remaining nitrogen and the ester carbonyl, followed by dehydration, leads to the formation of the stable aromatic pyrazole ring. An acid catalyst is typically used to protonate the carbonyls, increasing their electrophilicity.

Caption: Reaction scheme for the synthesis of a fluorinated pyrazolone.

Protocol 3: Synthesis of a Fluoromethylated Pyrazolone

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent) and ethanol.

-

Reagent Addition: Add phenylhydrazine hydrochloride (1.05 equivalents) and sodium acetate (1.1 equivalents), or phenylhydrazine (1.05 equivalents) and a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion (typically 2-6 hours), cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by silica gel column chromatography to yield the pure pyrazolone product.

A Versatile Precursor for Fluorinated Amino Acids

Fluorinated amino acids are powerful tools for modifying peptide structure and function.[11][12] this compound serves as an excellent starting point for synthesizing γ-fluoro-β-hydroxy-α-amino acids or related structures through a multi-step sequence.

Synthetic Strategy Rationale:

A logical pathway involves converting the ketone into an amine functionality. This is typically achieved through reductive amination. The resulting β-amino ester can then be further manipulated. For instance, hydrolysis of the methyl ester would yield the free carboxylic acid, providing the final amino acid structure after deprotection. The choice of nitrogen source and reducing agent in the reductive amination step is critical for controlling stereochemistry if a chiral substrate (from Protocol 1 or 2) is used.

Caption: Multi-step pathway from this compound to a fluorinated β-amino acid.

Protocol 4: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.

-

Amine Source: Add ammonium acetate (~10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, ~1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Caution: NaBH₃CN is toxic and releases HCN upon acidification; handle in a fume hood.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction carefully by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent. Stir for 1 hour. Then, basify the solution with saturated NaHCO₃ solution until pH ~8-9.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel column chromatography to yield the β-amino ester.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care.[13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.

By leveraging the protocols and insights provided in these application notes, researchers can effectively utilize this compound as a strategic building block to accelerate the discovery and development of novel, high-impact chemical entities.

References

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2008). Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. Retrieved from [Link]

- Google Patents. (1988). US4785129A - Methyl 4,4,4-trifluoro-3-oxo-butanethioate.

-

Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(9), 1439. Retrieved from [Link]

-

Achiwa, K., et al. (1993). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. Journal of Fermentation and Bioengineering, 75(5), 384-386. Retrieved from [Link]

-

Deepti, A., et al. (2017). Synthesis and Characterization of New Chalcones of 4-Fluoro-3-Methyl Acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(01), 149-152. Retrieved from [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]

-

Cobb, A. J. A. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 16, 2138–2173. Retrieved from [Link]

-

Zhang, L., et al. (2004). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters, 26(10), 833-836. Retrieved from [Link]

-

Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(4), 545–547. Retrieved from [Link]

-

Gouverneur, V. (2018). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 23(11), 2785. Retrieved from [Link]

-

Sosnovskikh, V. Y. (2015). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Russian Chemical Reviews, 84(1), 1-35. Retrieved from [Link]

-

Davis, F. A., & Kasu, P. V. N. (1999). Synthesis of α-Fluoro Aldehydes and Ketones. A Review. Organic Preparations and Procedures International, 31(2), 125-143. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

-

Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Retrieved from [Link]

-

Osipov, S., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6898. Retrieved from [Link]

-

Koksch, B., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 17, 659–666. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 8. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iajps.com [iajps.com]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

Application Note: Methyl 4-fluoro-3-oxobutanoate in Medicinal Chemistry

Executive Summary: The Fluorine Advantage

In modern drug discovery, the strategic incorporation of fluorine is a non-negotiable tool for modulating pharmacokinetics. Methyl 4-fluoro-3-oxobutanoate serves as a critical

Unlike the metabolically inert trifluoromethyl (

-

Bioisosterism: It mimics the hydroxymethyl (

) and methyl ( -

Metabolic Stability: It blocks metabolic oxidation at the

-carbon while maintaining hydrogen bond acceptor capability via the fluorine atom. -

pKa Modulation: It lowers the pKa of adjacent protons, influencing the binding affinity of the final drug candidate.

This guide details the high-fidelity protocols for converting this reagent into two high-value scaffolds: 3-(fluoromethyl)pyrazoles and 6-(fluoromethyl)pyrimidines .

Chemical Profile & Safety Assessment

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 63131-74-4 |

| Molecular Formula | |

| Molecular Weight | 134.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~70-75°C at 15 mmHg |

| Reactivity | Electrophilic at C3 (ketone) and C1 (ester); Acidic at C2 (methylene). |

Safety & Handling (Critical)

-

Instability Warning: The

-fluoroketone moiety makes the C-F bond susceptible to nucleophilic attack or elimination (dehydrofluorination) under harsh basic conditions. Avoid prolonged exposure to strong alkoxides at high temperatures. -

Hazards: Flammable liquid.[1] Causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent hydrolysis or oxidation.

Core Application 1: Regioselective Synthesis of 3-(Fluoromethyl)pyrazoles

The condensation of this compound with hydrazines is the primary route to fluorinated pyrazoles, a scaffold ubiquitous in COX-2 inhibitors and kinase inhibitors.

The Regioselectivity Challenge

When reacting with a substituted hydrazine (

-

Target: 1-substituted-3-(fluoromethyl)pyrazole.[3]

-

Mechanism: The terminal nitrogen (

) of the hydrazine is the strongest nucleophile and attacks the most electrophilic carbon (the ketone, C3). The secondary nitrogen (

Protocol A: Synthesis of 1-Phenyl-3-(fluoromethyl)pyrazol-5-ol

Note: This protocol minimizes defluorination by using controlled temperature.

Reagents:

-

This compound (1.0 equiv)

-

Phenylhydrazine (1.05 equiv)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Cat. 0.1 equiv)

Step-by-Step Methodology:

-

Preparation: Dissolve this compound (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask under

. -

Addition: Cool the solution to 0°C. Add Phenylhydrazine (10.5 mmol) dropwise over 10 minutes. Why: Controlling the exotherm prevents side reactions at the fluorinated carbon.

-

Catalysis: Add glacial acetic acid (catalytic amount). Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT).

-

Cyclization: Reflux the mixture gently (78°C) for 3-5 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Checkpoint: The intermediate hydrazone forms first at RT; reflux is required for the cyclization to the pyrazolone.

-

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: The product often precipitates upon cooling. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Structural Validation:

-

1H NMR: Look for the characteristic doublet for

( -

Regioisomer Check: NOE (Nuclear Overhauser Effect) studies between the N-Phenyl protons and the pyrazole C4-H can confirm the N1-substitution pattern.

Core Application 2: Synthesis of 6-(Fluoromethyl)uracils (Pyrimidines)

This building block reacts with urea or amidines to form pyrimidine derivatives. The presence of the fluoromethyl group at the C6 position is known to enhance lipophilicity and metabolic stability compared to the methyl analog.

Protocol B: Condensation with Urea

Reagents:

-

This compound (1.0 equiv)

-

Urea (1.2 equiv)

-

Sodium Ethoxide (NaOEt) (2.0 equiv) - Freshly prepared

-

Ethanol[4]

Step-by-Step Methodology:

-

Base Preparation: Dissolve sodium metal (20 mmol) in absolute ethanol (30 mL) to generate NaOEt.

-

Mixing: Add Urea (12 mmol) to the base solution.

-

Condensation: Add this compound (10 mmol) dropwise at RT.

-

Reaction: Reflux for 6-8 hours.

-

Caution: Do not overheat (>90°C) or extend time unnecessarily, as the basic conditions can lead to defluorination (forming the exocyclic methylene or ethoxy-methyl derivative).

-

-

Quench: Cool to RT and acidify carefully with 1N HCl to pH 4-5. The product, 6-(fluoromethyl)uracil, should precipitate.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Visualized Reaction Workflows

Mechanism of Regioselective Pyrazole Formation

The following diagram illustrates the kinetic control dictating the formation of the 3-fluoromethyl isomer.

Caption: Kinetic pathway favoring the 3-fluoromethyl regioisomer due to the higher electrophilicity of the

Experimental Workflow for Protocol A

Caption: Step-by-step experimental workflow for the synthesis of fluorinated pyrazoles.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Fluorine (Defluorination) | Reaction conditions too basic or temperature too high. | Reduce reflux time; switch from NaOEt to a weaker base (e.g., Pyridine) if possible. |

| Low Yield | Hydrolysis of the ester prior to cyclization. | Ensure reagents are dry (anhydrous EtOH). Use molecular sieves. |

| Regioisomer Mixture | Lack of kinetic control during hydrazine addition. | Strictly maintain 0°C during addition. Use a non-polar solvent (Toluene) to enhance steric discrimination. |

| Oily Product | Impurities or residual solvent. | Triturate with cold diethyl ether or perform column chromatography. |

References

-

Synthesis of Fluorinated Heterocycles:Vericiguat and rel

-

Regioselectivity in Pyrazole Synthesis:Analysis of hydrazine reaction with beta-keto esters.

- Source: NIH PubMed - Cyclic and acyclic products

-

URL: [Link]

- Safety Data & Handling:this compound properties. Source: Fisher Scientific SDS

-

General Mechanism of Amide/Heterocycle Formation

Sources

- 1. fishersci.com [fishersci.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Enantioselective Synthesis of Chiral Fluorinated Building Blocks from Methyl 4-fluoro-3-oxobutanoate

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, approximately 20% of all commercial pharmaceuticals are fluorinated compounds.[1] Chiral β-fluoro alcohols and their derivatives are particularly valuable motifs found in numerous therapeutic agents.[1]

Methyl 4-fluoro-3-oxobutanoate is a highly versatile prochiral C4 building block that serves as a direct precursor to these enantiopure fluorohydrins. Its β-keto ester functionality allows for precise, stereocontrolled reduction of the ketone to furnish either the (R)- or (S)-β-hydroxy ester, which are pivotal intermediates in the synthesis of complex pharmaceutical agents.[2][3] This guide provides detailed protocols and technical insights into the most effective methods for the enantioselective transformation of this key substrate.

Core Application: Enantioselective Reduction of the Prochiral Ketone

The primary and most critical enantioselective reaction involving this compound is the reduction of its 3-oxo group to a secondary alcohol. This transformation creates a new stereocenter, and controlling its absolute configuration is paramount. We will detail two robust and widely adopted methodologies: Ruthenium-Catalyzed Asymmetric Hydrogenation and Biocatalytic Reduction.

Methodology 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

Expertise & Experience: Asymmetric hydrogenation using chiral Ruthenium-diphosphine catalysts, pioneered by Noyori and others, represents the gold standard in chemical catalysis for the reduction of β-keto esters.[4] The mechanism involves the formation of a transient 18-electron Ru-hydride species which coordinates to the substrate's ketone and ester carbonyls in a chelate-like fashion. The chiral ligand, typically a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) derivative, creates a highly asymmetric steric environment. This forces the hydride transfer to occur preferentially to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in high excess.[4] The choice between (R)-BINAP and (S)-BINAP directly dictates whether the (R)- or (S)-product is obtained, offering exceptional and predictable stereochemical control.

Trustworthiness: This protocol is self-validating through rigorous analytical checks. The enantiomeric excess (ee%) of the product, Methyl 4-fluoro-3-hydroxybutanoate, must be determined using chiral chromatography (HPLC or GC) against a racemic standard. The racemic standard is easily prepared by reducing the starting material with a non-chiral reducing agent like sodium borohydride (NaBH₄). Consistent results across multiple runs, matching the expected enantiomer based on the catalyst's chirality, validates the protocol's fidelity.

Caption: Workflow for Ru-Catalyzed Asymmetric Hydrogenation.

Objective: To synthesize (R)-Methyl 4-fluoro-3-hydroxybutanoate with high enantiomeric excess.

Materials:

-

This compound (1.0 eq)

-

[RuCl₂(p-cymene)]₂ (0.0025 eq, 0.5 mol%)

-

(R)-BINAP (0.0055 eq, 1.1 mol% relative to Ru dimer)

-

Anhydrous, degassed Methanol (MeOH)

-

Hydrogen gas (high purity)

-

Stainless-steel autoclave equipped with a magnetic stir bar and pressure gauge

Procedure:

-

Catalyst Pre-formation: To a clean, dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.0025 eq) and (R)-BINAP (0.0055 eq).

-

Add a portion of the degassed anhydrous MeOH and stir the mixture at room temperature for 20-30 minutes until a clear, homogeneous solution is formed.

-

Reaction Setup: In the stainless-steel autoclave, place a solution of this compound (1.0 eq) in the remaining degassed anhydrous MeOH.

-

Transfer the pre-formed catalyst solution to the autoclave via cannula under a positive pressure of inert gas.

-

System Purge: Seal the autoclave. Purge the system by pressurizing with Nitrogen (to ~5 atm) and venting three times to remove all oxygen. Repeat the purge cycle three times with Hydrogen gas.

-

Hydrogenation: Pressurize the autoclave with Hydrogen gas to the desired pressure (e.g., 10 atm).

-

Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 50 °C).

-

Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing by TLC or GC to observe the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

-

Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Purification: Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and ¹⁹F NMR. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Methodology 2: Biocatalytic Reduction using Ketoreductases (KREDs)

Expertise & Experience: Biocatalysis offers a powerful, green alternative to metal catalysis. Ketoreductases (KREDs) are enzymes that have evolved to reduce ketones and aldehydes with exquisite stereoselectivity. They utilize a cofactor, typically NADPH (nicotinamide adenine dinucleotide phosphate), as the source of hydride.[5] The enzyme's active site is an intricate, chiral 3D pocket that binds the substrate in a highly specific orientation. This binding pre-determines which face of the ketone is exposed to the NADPH hydride, leading to the formation of a single enantiomer of the alcohol product. Many KREDs follow Prelog's rule, where reduction of the carbonyl often occurs on the Re-face, but anti-Prelog enzymes are also widely available. This allows access to either the (R)- or (S)-product by simply selecting the appropriate enzyme. For industrial applications, a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is employed to make the process economically viable, as NADPH is expensive.[5]

Trustworthiness: The protocol's validity is confirmed by running a control reaction without the enzyme to ensure no background reduction occurs. A second control using a KRED of the opposite stereopreference (e.g., one that produces the (S)-enantiomer) should yield the opposite enantiomeric product, confirming that the observed stereoselectivity is enzyme-dependent. Final product analysis by chiral HPLC is essential to quantify the ee%.

Caption: Biocatalytic reduction with cofactor regeneration.

Objective: To synthesize (S)-Methyl 4-fluoro-3-hydroxybutanoate using a commercially available ketoreductase.

Materials:

-

This compound (1.0 eq)

-

Ketoreductase (KRED) powder (e.g., a specific enzyme from a screening kit known to produce the (S)-enantiomer)

-

NADP⁺ (co-factor, catalytic amount, e.g., 0.1 mol%)

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose (co-substrate, ~1.2 eq)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate (for extraction)

-